Biphenyltriol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29222-39-7 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-phenylbenzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,13-15H |
InChI Key |
IVQGJZCJWJVSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)O)O)O |
Origin of Product |
United States |
Isolation and Biosynthetic Investigations of Naturally Occurring Biphenyltriols
Discovery and Characterization from Fungal Metabolites
The identification of biphenyltriols from fungal sources has often been linked to studies of plant-pathogen interactions and the broader search for novel bioactive compounds.
Specific Fungal Species and Culture Conditions
Biphenyltriols have been identified as secondary metabolites produced by certain species of fungi. One notable example is 3,4',5-Biphenyltriol , which has been isolated from fungi associated with grapevine trunk diseases, such as Eutypa lata. acs.orgresearchgate.net This fungus is a known pathogen that causes Eutypa dieback, a significant disease affecting vineyards worldwide. mdpi.com
To facilitate the production and isolation of these metabolites, specific culture conditions are employed. For instance, E. lata has been cultured in iron-free broths to stimulate the production of certain secondary metabolites. researchgate.net In general, fungal cultures are often grown for extended periods, such as six weeks, to promote the accumulation of low molecular weight compounds like biphenyltriols. mdpi.com Another fungus, Talaromyces mangshanicus, has been reported to produce a methoxy-methyl-biphenyltriol. frontiersin.org Fungi for metabolite studies are typically grown on standard laboratory media like Potato Dextrose Agar (PDA) or in liquid broths such as Potato Dextrose Broth (PDB) under controlled temperatures, often around 28°C. frontiersin.orgresearchgate.net
Table 1: Fungal Sources and Culture Details for Biphenyltriol Production
| Fungal Species | This compound Derivative | Culture Conditions |
|---|---|---|
| Eutypa lata | 3,4',5-Biphenyltriol | Iron-free culture broth; extended incubation (e.g., 6 weeks) researchgate.netmdpi.com |
Identification via High-Resolution Analytical Techniques
The identification and structural characterization of biphenyltriols from fungal extracts rely on sophisticated analytical methods. Following extraction from the fungal culture, often using solvents like ethyl acetate, the crude extract undergoes purification, commonly through techniques like preparative High-Performance Liquid Chromatography (HPLC). frontiersin.orgnih.gov
High-resolution analytical techniques are then essential for definitive identification. Mass spectrometry (MS) is a primary tool used to determine the molecular weight and elemental composition of the isolated compounds. researchgate.net For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR experiments) is indispensable for establishing the connectivity of atoms within the molecule. nih.gov The combination of these techniques allows for the unambiguous identification of compounds like 3,4',5-Biphenyltriol from complex fungal metabolomes. researchgate.netnih.gov
Isolation and Characterization from Plant Metabolomes
Biphenyls and related structures are also known to be produced by plants, often as defense compounds called phytoalexins.
Extraction and Enrichment Methodologies
This compound has been identified in the metabolome of certain plants, such as Codiaeum variegatum (croton). researchgate.net The initial step in isolating these compounds from plant material typically involves solvent extraction. A common method is the use of a hydro-alcoholic extract from plant tissues, such as the leaves. researchgate.net
After the initial extraction, the crude extract contains a complex mixture of compounds. To isolate the biphenyltriols, a process of enrichment is required. This is commonly achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for separating compounds based on polarity. hebmu.edu.cn Further purification can be accomplished using methods like reversed-phase C18 column chromatography or Sephadex LH-20 column chromatography. frontiersin.org
Structural Elucidation of Plant-Derived Biphenyltriols
Once a purified compound is obtained, its chemical structure must be determined. The structural elucidation of natural products from plants relies on a combination of modern spectroscopic methods. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides precise mass measurements, allowing for the determination of the molecular formula. ijper.orgNMR spectroscopy (including 1H, 13C, COSY, HMQC, and HMBC experiments) is crucial for piecing together the carbon-hydrogen framework and determining the positions of the hydroxyl groups on the biphenyl (B1667301) scaffold. nih.govijper.org In some cases, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile derivatives of the compounds. ijper.org These combined analytical approaches provide the definitive evidence needed to confirm the structure of plant-derived biphenyltriols. ijper.org
Postulated Biosynthetic Pathways and Precursors of this compound
The biosynthesis of biphenyltriols in both fungi and plants is believed to follow the polyketide pathway. mdpi.comfrontiersin.org This pathway utilizes simple precursor molecules from primary metabolism to construct more complex secondary metabolites.
The core of the biphenyl structure is assembled by a key enzyme known as biphenyl synthase (BIS) , which is a type III polyketide synthase (PKS). acs.orgresearchgate.net The biosynthesis is initiated with a starter molecule, typically benzoyl-CoA . mdpi.com The BIS enzyme then catalyzes three successive decarboxylative condensation reactions, each adding a two-carbon unit from malonyl-CoA . acs.orgfrontiersin.org
This process forms a linear tetraketide intermediate. This intermediate then undergoes an intramolecular aldol (B89426) condensation, followed by cyclization and aromatization to form the biphenyl ring system, specifically producing 3,5-dihydroxybiphenyl . acs.orgmdpi.com To arrive at a this compound, subsequent tailoring reactions are required. These modifications are carried out by other enzymes, such as hydroxylases (e.g., cytochrome P450 monooxygenases), which add the third hydroxyl group at a specific position on the biphenyl core. researchgate.netfrontiersin.org
Table 2: Postulated Biosynthetic Pathway for Biphenyltriols
| Step | Enzyme Class | Precursors/Intermediates | Product |
|---|---|---|---|
| 1. Initiation & Elongation | Biphenyl Synthase (Type III PKS) | Benzoyl-CoA, 3x Malonyl-CoA | Linear tetraketide intermediate |
| 2. Cyclization/Aromatization | Biphenyl Synthase (Type III PKS) | Linear tetraketide intermediate | 3,5-Dihydroxybiphenyl acs.orgmdpi.com |
Synthetic Methodologies for Biphenyltriol and Its Structural Analogues
Chemical Synthesis Approaches to Biphenyltriol Core Structure
The fundamental challenge in synthesizing this compound lies in the regioselective construction of the core biphenyl (B1667301) structure and the subsequent introduction of three hydroxyl groups. Various strategies have been developed to achieve this, primarily involving coupling reactions to form the biphenyl moiety and hydroxylation methods to install the -OH groups.
Regioselective hydroxylation is crucial for controlling the final substitution pattern of the triol. Both chemical and enzymatic methods are employed to introduce hydroxyl groups onto the biphenyl scaffold.
Direct hydroxylation of biphenyl can be achieved using strong oxidizing agents, though controlling selectivity can be challenging. More refined methods utilize transition-metal catalysts. For instance, palladium-catalyzed ortho-hydroxylation of aryl ketones and benzoic acids has been reported, offering a pathway to selectively hydroxylate specific positions directed by existing functional groups. beilstein-journals.org The choice of catalyst and oxidant, such as Pd(OAc)₂ with PhI(OTFA)₂, can lead to good yields under relatively mild, acid-free conditions. beilstein-journals.org
Enzymatic hydroxylation presents a highly selective alternative. Studies using liver microsomes have demonstrated that different forms of the cytochrome P-450 enzyme system can hydroxylate biphenyl at the 2-, 3-, and 4-positions with varying degrees of selectivity. osti.govnih.gov For example, phenobarbital (B1680315) induction primarily enhances 2- and 3-hydroxylation, while 3-methylcholanthrene (B14862) induction boosts both to similar extents. osti.govnih.gov Flavoenzyme monooxygenases, such as HbpA, can also catalyze the ortho-hydroxylation of hydroxybiphenyls, showcasing the potential of biocatalysis for clean and selective synthesis. wur.nl
The construction of the biphenyl backbone is most commonly achieved through cross-coupling reactions. The Suzuki-Miyaura, Ullmann, and Negishi reactions are prominent methods for forming the C-C bond between two aryl rings. rsc.orgasianpubs.org
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods. It involves the reaction of an aryl halide with an aryl boronic acid, catalyzed by a palladium complex. rsc.orgasianpubs.org This method is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. rsc.orgsigmaaldrich.com Catalyst systems, often involving palladium complexes with specialized phosphine (B1218219) ligands like SPhos or XPhos, can be optimized to achieve high yields, even with challenging substrates such as polychlorinated or polyfluorinated biphenyls. rsc.orgnih.govacs.org
The Ullmann reaction is a classic method that typically involves the copper-mediated coupling of two aryl halides. nih.gov While effective, it often requires harsh conditions, such as high temperatures, and can suffer from lower yields and the formation of byproducts compared to palladium-catalyzed methods. nih.gov However, it remains a useful tool, particularly in specific applications like the intramolecular coupling for synthesizing bridged biaryls. pnas.org
The Negishi cross-coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. rsc.org This reaction is known for its high regio- and chemoselectivity in producing unsymmetrical biaryls. rsc.org
Below is a comparative table of these key coupling reactions for biphenyl synthesis.
| Reaction | Typical Reactants | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Aryl Halide + Aryl Boronic Acid | Palladium Complex (e.g., Pd(dba)₂, Pd(OAc)₂) | Mild conditions, high functional group tolerance, commercially available reagents. rsc.orggoogle.com | Potential for side reactions like homocoupling. acs.org |
| Ullmann Reaction | Aryl Halide + Aryl Halide | Copper (e.g., Cu bronze) | Useful for symmetrical biphenyls and specific intramolecular couplings. nih.govpnas.org | Harsh conditions (high temp), often lower yields, formation of byproducts. nih.gov |
| Negishi Coupling | Aryl Halide + Organozinc Reagent | Nickel or Palladium Complex | High regio- and chemoselectivity for unsymmetrical biaryls. rsc.org | Organozinc reagents can be sensitive to moisture and air. |
Stereoselective Synthesis of Chiral this compound Isomers
Biphenyls with bulky ortho substituents can exhibit axial chirality (atropisomerism), a key feature in many chiral ligands and catalysts. researchgate.net The stereoselective synthesis of such chiral biphenyls is a significant challenge. Strategies often rely on transferring chirality from a pre-existing stereocenter or using a chiral auxiliary or catalyst.
One approach involves the use of planar chiral tricarbonyl(arene)chromium complexes. acs.org The cross-coupling of these complexes with ortho-substituted arylboronic acids in the presence of a palladium catalyst can produce axially chiral biaryls with very high stereoselectivity. acs.org The orientation of the ortho substituents can be controlled, leading to either syn or anti products depending on the nature of the substituent on the boronic acid. acs.org
Another powerful strategy is central-to-axial chirality transfer. This has been demonstrated in the synthesis of a C₂-symmetric biphenyl diphosphine ligand, where an intramolecular Ullmann coupling of a precursor with existing chiral centers led to a completely atropdiastereoselective synthesis of the biaryl dioxide. pnas.org This method avoids the need for tedious optical resolution steps. pnas.org The use of chiral ortho-oxazolines as auxiliaries has also been explored to control the stereochemistry during the formation of the biphenyl C-C bond. researchgate.net
Preparation and Derivatization of this compound Analogues
The modification of the this compound structure, either by adding substituents to the rings or by altering the hydroxyl functional groups, allows for the creation of a diverse library of analogues with tailored properties. nih.gov
Substituted biphenyltriols can be prepared by employing substituted starting materials in the coupling reactions described previously. For example, using substituted aryl halides or aryl boronic acids in a Suzuki-Miyaura coupling allows for the introduction of various groups, such as methyl or fluoro, onto the biphenyl core. rsc.org The synthesis of sterically hindered polychlorinated biphenyls has been achieved with good yields using Suzuki coupling, demonstrating the method's utility for creating highly substituted systems. nih.gov
Oxidative coupling is another method to produce substituted biphenyldiols, which can be precursors to triols. jraic.com For instance, the oxidative dimerization of substituted phenols using reagents like potassium ferricyanide (B76249) can yield substituted 2,2'- and 4,4'-biphenyldiols. jraic.com Subsequent functional group manipulations can then be used to introduce the third hydroxyl group.
| Substituent Example | Synthetic Approach | Starting Materials | Reference |
| Methyl | Suzuki-Miyaura Coupling | 2',4'-Dimethyl-substituted arylboronic acid + hydroxylated aryl halide | |
| Chloro | Suzuki-Miyaura or Ullmann Coupling | Chlorinated iodobenzenes + benzene (B151609) boronic acids | nih.gov |
| Fluoro | Suzuki-Miyaura Coupling | Tetrafluoroiodobenzene + trifluoroboronic acid | rsc.org |
The three hydroxyl groups on the this compound scaffold are reactive sites that can be readily modified to produce a wide range of derivatives. msesupplies.com These modifications can alter the compound's physical and chemical properties, such as solubility, electronic character, and ability to coordinate with metals. msesupplies.com
Common functional group interconversions for the hydroxyl groups include:
Oxidation : The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction : The hydroxyl groups can be removed (reduced to -H) to yield biphenyls with fewer hydroxyls.
Esterification/Etherification : Reaction with acids or alkyl halides can convert the hydroxyls into esters or ethers, which can serve as protecting groups or modulate the compound's properties. msesupplies.com
These modifications are fundamental in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. slideshare.netsolubilityofthings.com For example, converting a hydroxyl group to an ester can increase lipophilicity, potentially improving cell membrane permeability. solubilityofthings.com The strategic modification of functional groups is a cornerstone of designing molecules with desired biological activities or material properties. nih.govpressbooks.pub
| Modification Type | Reagent/Condition | Resulting Functional Group | Purpose |
| Oxidation | Oxidizing agent (e.g., PCC, DMP) | Ketone, Quinone | Alter electronic properties, create new reactive sites. |
| Esterification | Carboxylic acid, Acid chloride | Ester (-OCOR) | Increase lipophilicity, act as a prodrug, protection. msesupplies.comsolubilityofthings.com |
| Etherification | Alkyl halide, Base | Ether (-OR) | Increase stability, alter solubility, protection. msesupplies.com |
| Sulfamoylation | Sulfamoyl chloride | Sulfamate (-OSO₂NH₂) | Introduce pharmacophore for enzyme inhibition. rsc.org |
Novel Synthetic Approaches for this compound Compounds
The synthesis of biphenyltriols and their analogues has been an area of active research, driven by the need for efficient, selective, and sustainable methodologies. While classical methods like the Ullmann condensation have been historically significant, recent innovations have focused on transition-metal-catalyzed cross-coupling reactions, biocatalytic transformations, and other unconventional strategies to construct the biphenyl core and introduce the critical hydroxyl functionalities. These novel approaches offer improvements in terms of reaction conditions, substrate scope, and environmental impact.
A cornerstone of modern biphenyl synthesis is the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide. google.com The versatility and functional group tolerance of this reaction make it highly suitable for complex molecules like biphenyltriols. mdpi.com Innovations in this area have centered on the development of highly active and reusable catalyst systems. For instance, heterogeneous palladium catalysts, where palladium is immobilized on supports like chitosan (B1678972) films modified with montmorillonite, have demonstrated high catalytic efficiency, selectivity, and the potential for industrial application due to their stability and recyclability. mdpi.com Such catalysts can be easily separated from the reaction mixture, minimizing product contamination and allowing for multiple reaction cycles with sustained yields, often exceeding 90%. mdpi.com Nano-palladium catalysts have also emerged as highly effective, enabling Suzuki coupling reactions under mild conditions, often without the need for anaerobic or anhydrous environments or the addition of phosphine ligands. google.com These nano-catalysts have shown high yields (up to 99%) in the coupling of various aryl halides, including less reactive chloroarenes, with arylboronic acids. google.com
Oxidative coupling represents another important strategy. A notable example is the first synthesis of 5,5′-diisopropyl-2,2'-dimethyl-3,4,4'-biphenyltriol, a compound originally isolated from thyme. oup.com The synthesis involved an oxidative coupling of a substituted phenol (B47542) using thallium trifluoroacetate, which yielded the dimethoxylated biphenyl precursor. oup.com Subsequent demethylation of the methoxy (B1213986) groups is a critical step to afford the final triol. Reagents such as boron tribromide (BBr3) or trimethylsilyl (B98337) iodide (Me3SiI) have been effectively used for this transformation, providing the desired this compound in moderate to good yields (48-63%). oup.com
Emerging "green" and unconventional synthetic methods are also gaining traction. Microbial biotransformation presents a biological route to hydroxylated biphenyls. Research has shown that microorganisms, such as the fungus Paecilomyces lilacinus, can hydroxylate biphenyl compounds through enzymatic processes, leading to the formation of various hydroxylated metabolites, including trihydroxybiphenyls. More recently, 3,4',5-Biphenyltriol was identified as a metabolite produced by the fungus Eutypa lata, showcasing nature's ability to synthesize these complex structures. tandfonline.comnih.gov Furthermore, unconventional gas-phase synthesis has been explored, demonstrating that biphenyl and its derivatives can be formed at low temperatures through the reaction of phenylethynyl radicals with dienes like isoprene (B109036) or 1,3-pentadiene. rsc.org This method challenges the perception that high temperatures are necessary for such syntheses and provides new insights into potential formation pathways. rsc.org The field of electrochemistry, combined with copper catalysis, is also being developed as a sustainable method for creating biaryl compounds, expanding the toolkit for these challenging C-C bond formations. beilstein-journals.org
These advanced methodologies collectively push the boundaries of synthetic chemistry, enabling more efficient and environmentally benign access to complex this compound structures and their analogues.
Mechanistic Elucidation of Biphenyltriol S Biological Activities
Molecular Mechanisms of Antioxidant Action
The antioxidant capacity of biphenyltriol is a cornerstone of its biological profile, primarily executed through direct interaction with reactive oxygen species (ROS) and modulation of redox-active metals.
As a phenolic compound, this compound's primary antioxidant defense is the direct neutralization of free radicals. nih.gov This scavenging activity is predominantly carried out through two main pathways:
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, effectively neutralizing it. This process transforms the this compound molecule into a phenoxyl radical. nih.gov The stability of this resulting radical is crucial; due to the aromatic ring structure, the unpaired electron can be delocalized across the molecule, which makes the this compound-derived radical significantly less reactive than the initial free radical it neutralized. nih.gov
Single-Electron Transfer (SET): The SET pathway involves the transfer of a single electron from the this compound molecule to a free radical. This action also results in the neutralization of the reactive species. The efficiency of both HAT and SET pathways is heavily influenced by the number and position of hydroxyl groups on the biphenyl (B1667301) rings. nih.gov The presence of three hydroxyl groups in this compound enhances its hydrogen and electron-donating capabilities, making it a potent scavenger of radicals like those measured in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov
Beyond direct radical scavenging, this compound can exert antioxidant effects by chelating metal ions. Transition metals such as iron (Fe) and copper (Cu) can participate in Fenton reactions, generating highly reactive hydroxyl radicals from hydrogen peroxide. nih.gov
Cellular and Molecular Anti-inflammatory Pathways
This compound's anti-inflammatory properties are linked to its ability to interfere with key components of the inflammatory cascade, from signaling molecules to the enzymes that produce them.
Inflammation is a complex biological response involving a variety of chemical mediators and enzymes. This compound is thought to modulate this process by targeting key enzymatic pathways.
Inhibition of Pro-inflammatory Enzymes: Like many polyphenolic compounds, this compound likely inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are critical for the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) (PGs) and leukotrienes (LTs). nih.govnih.gov By inhibiting COX-2 and 5-LOX, this compound can reduce the production of these potent inflammatory molecules. nih.gov
Reduction of Inflammatory Cytokines: The expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are central to the inflammatory response. Phytochemicals with structures similar to this compound have been shown to suppress the gene expression and production of these cytokines in inflammatory cells like macrophages. mdpi.comnih.gov
| Enzyme/Mediator | Function in Inflammation | Postulated Effect of this compound |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Catalyzes the synthesis of prostaglandins (e.g., PGE2) that mediate pain and inflammation. nih.govnih.gov | Inhibition of activity and expression. |
| 5-Lipoxygenase (5-LOX) | Catalyzes the synthesis of leukotrienes, which are involved in allergic and inflammatory responses. nih.gov | Inhibition of activity. |
| Tumor Necrosis Factor-alpha (TNF-α) | A key cytokine that promotes systemic inflammation. mdpi.com | Suppression of expression and release. |
| Interleukin-6 (IL-6) | A cytokine involved in both acute and chronic inflammation. mdpi.com | Suppression of expression and release. |
The production of inflammatory mediators is controlled by complex intracellular signaling pathways. This compound may exert its anti-inflammatory effects by modulating these cascades.
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammation, controlling the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Natural compounds can inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and subsequent gene transcription. nih.gov It is plausible that this compound interferes with this pathway, leading to a broad suppression of the inflammatory response.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes kinases like ERK, JNK, and p38, is another critical signaling route that regulates inflammatory responses. nih.gov Pre-treatment with polyphenolic compounds has been shown to inhibit the phosphorylation and activation of these kinases, which in turn can reduce the expression of inflammatory genes. nih.govnih.gov
Antimicrobial Action: Mechanisms of Inhibition
The antimicrobial properties of biphenyl derivatives are significantly influenced by their chemical structure, particularly the presence and position of hydroxyl groups.
Research into synthetic biphenyl derivatives has demonstrated that hydroxyl groups on the biphenyl rings are essential for antibacterial activity. nih.gov When these hydroxyl groups are replaced by methoxyl groups, the antibacterial efficacy is often completely lost, highlighting the critical role of the phenolic -OH groups in the mechanism of action. nih.gov
The proposed mechanisms for the antimicrobial action of such compounds include:
Inhibition of Cell Wall Biosynthesis: Some antibacterial agents function by disrupting the synthesis of peptidoglycan, a critical component of the bacterial cell wall, making the cells susceptible to osmotic lysis. lumenlearning.com
Inhibition of Nucleic Acid Synthesis: Other mechanisms involve the inhibition of enzymes that are essential for bacterial DNA replication and repair. nih.gov
Disruption of Membrane Function: Certain antimicrobial compounds can interact with the bacterial cell membrane, disrupting its integrity and leading to cell death. lumenlearning.com
The effectiveness of these inhibitory actions can vary between different bacterial species, as shown by studies on related compounds.
| Related Biphenyl Compound | Bacterial Strain | Reported Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Biphenyl-2,3',4,5'-tetraol | Staphylococcus aureus | 6.25 µg/mL |
| Biphenyl-2,3',4,5'-tetraol | Bacillus subtilis | 6.25 µg/mL |
| 3,5-Dihydroxybiphenyl | Staphylococcus aureus | 25 µg/mL |
| 3,5-Dihydroxybiphenyl | Bacillus subtilis | 50 µg/mL |
Data presented for structurally related hydroxylated biphenyls to illustrate the antimicrobial potential of this class of compounds.
Bacterial Growth Inhibition Mechanisms
The precise mechanisms by which this compound exerts its antibacterial effects are a subject of ongoing research. However, based on the activity of structurally related phenolic compounds, several potential mechanisms can be proposed. A primary mode of action is likely the disruption of bacterial cell membrane integrity. The lipophilic nature of the biphenyl rings may facilitate intercalation into the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components such as ions, ATP, and nucleic acids. This loss of cellular contents and dissipation of the proton motive force would ultimately result in cell death.
Research into other phenolic compounds has also suggested that they can interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By disrupting these signaling pathways, this compound could potentially attenuate bacterial pathogenicity.
Table 1: Potential Bacterial Growth Inhibition Mechanisms of this compound
| Proposed Mechanism | Description | Potential Effect on Bacteria |
|---|---|---|
| Membrane Disruption | Intercalation into the bacterial cell membrane, altering its structure and function. | Increased permeability, leakage of intracellular contents, cell lysis. |
| Enzyme Inhibition | Binding to and inactivating essential bacterial enzymes. | Disruption of metabolic pathways, inhibition of cell wall synthesis. |
| Oxidative Stress | Generation of reactive oxygen species (ROS). | Damage to DNA, proteins, and lipids. |
| Quorum Sensing Interference | Disruption of bacterial cell-to-cell communication. | Inhibition of biofilm formation and virulence factor production. |
Antifungal and Antiviral Activity Mechanisms
The antifungal activity of this compound is thought to be mediated through mechanisms similar to its antibacterial action, primarily involving the disruption of fungal cell membranes. The fungal cell membrane, rich in ergosterol (B1671047), represents a key target. This compound may interact with ergosterol, leading to the formation of pores and a subsequent increase in membrane permeability. This can result in the leakage of vital cellular components and ultimately, fungal cell death. Additionally, inhibition of enzymes crucial for ergosterol biosynthesis is another potential mechanism, which would compromise membrane integrity and function.
In terms of antiviral activity, phenolic compounds are known to act at various stages of the viral life cycle. nih.gov this compound may interfere with the initial attachment of viruses to host cells by binding to viral envelope proteins or host cell receptors. researchgate.net This would prevent the virus from entering the host cell and initiating replication. Another potential target is the viral replication machinery itself. This compound could inhibit key viral enzymes such as reverse transcriptase or protease, which are essential for the replication of certain viruses. The number and position of hydroxyl groups on a phenolic compound can influence its antiviral activity. nih.gov
Table 2: Potential Antifungal and Antiviral Mechanisms of this compound
| Activity | Proposed Mechanism | Description | Potential Effect |
|---|---|---|---|
| Antifungal | Ergosterol Interaction | Binding to ergosterol in the fungal cell membrane. | Increased membrane permeability, cell lysis. |
| Enzyme Inhibition | Inhibition of enzymes involved in ergosterol biosynthesis. | Disruption of membrane integrity. | |
| Antiviral | Attachment Inhibition | Binding to viral envelope proteins or host cell receptors. | Prevention of viral entry into host cells. |
| Enzyme Inhibition | Inhibition of key viral enzymes (e.g., reverse transcriptase, protease). | Blockade of viral replication. |
Interactions with Biological Macromolecules and Ligand-Receptor Dynamics
The biological activities of this compound are fundamentally dependent on its interactions with various biological macromolecules. The nature of these interactions is governed by the principles of ligand-receptor dynamics, where this compound acts as a ligand that binds to specific receptor sites on macromolecules such as proteins and nucleic acids. nih.gov The binding of a ligand to a receptor is not a static event but rather a dynamic process involving conformational changes in both the ligand and the macromolecule. nih.gov
The affinity and specificity of this compound for its molecular targets are determined by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The multiple hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, facilitating strong interactions with polar residues in the binding pockets of proteins. The biphenyl scaffold provides a hydrophobic surface that can engage in favorable interactions with nonpolar regions of the target macromolecule.
Molecular docking and simulation studies can provide valuable insights into the binding modes and dynamics of this compound with its potential targets. These computational approaches can help to identify key interacting residues and predict the binding affinity, guiding the rational design of more potent analogs. Understanding the ligand-receptor dynamics of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutic agents.
Table 3: Key Concepts in this compound-Macromolecule Interactions
| Concept | Description | Relevance to this compound |
|---|---|---|
| Ligand | A molecule that binds to a larger molecule. | This compound acts as a ligand. |
| Receptor | The macromolecule to which a ligand binds. | Proteins and nucleic acids are potential receptors for this compound. |
| Binding Affinity | The strength of the interaction between a ligand and its receptor. | Determines the concentration at which this compound exerts its effects. |
| Binding Specificity | The ability of a ligand to bind to a specific receptor. | Influences the therapeutic and off-target effects of this compound. |
| Conformational Change | The change in the three-dimensional structure of a ligand or receptor upon binding. | Can lead to activation or inhibition of the receptor's function. |
Applications of Biphenyltriol and Its Derivatives in Advanced Materials Science
Utilization in Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are classes of crystalline materials constructed from metal ions or clusters linked together by organic molecules. sigmaaldrich.comnih.gov The properties of these materials—such as porosity, stability, and catalytic or luminescent activity—are directly influenced by the choice of the metal and the organic linker. researchgate.netwikipedia.org Biphenyl (B1667301) derivatives, particularly those functionalized with hydroxyl and carboxyl groups, have proven to be exceptional linkers for creating robust and functional frameworks. nih.govnih.gov
Biphenyl-based molecules are widely used as organic linkers, or "struts," in the construction of metal-organic architectures. wikipedia.org Their rigidity helps in the formation of predictable and stable, porous structures, while the ability to introduce various functional groups allows for the fine-tuning of the framework's chemical and physical properties. sigmaaldrich.com
For instance, dihydroxy-functionalized biphenyl dicarboxylic acids, such as 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid (H₄L¹) and 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid (H₄L²), have been successfully used to assemble a variety of new coordination polymers. nih.gov The structural diversity of the resulting materials, which can range from one-dimensional chains to complex three-dimensional frameworks, depends on factors like the specific metal ion used, the positions of the functional groups on the biphenyl core, and the synthesis conditions. nih.gov The biphenyl rings in these linkers can rotate relative to each other, allowing the linker to adapt to the coordination preferences of different metal ions. nih.gov This geometric flexibility, combined with the strong, directional bonds formed by the carboxylate and hydroxyl groups, enables the design of materials with specific topologies and pore environments. nih.govresearchgate.net
Table 1: Examples of Coordination Polymers from Dihydroxy-Biphenyl-Dicarboxylate Linkers
| Compound Formula | Linker | Metal Ion | Dimensionality | Reference |
|---|---|---|---|---|
[Co₂(μ₂-H₂L¹)₂(phen)₂(H₂O)₄] |
H₄L¹ | Cobalt (Co) | 0D (Dimer) | nih.gov |
[Mn₂(μ₄-H₂L¹)₂(phen)₂]n·4nH₂O |
H₄L¹ | Manganese (Mn) | 3D MOF | nih.gov |
[Zn(μ₂-H₂L¹)(2,2′-bipy)(H₂O)]n |
H₄L¹ | Zinc (Zn) | 1D Chain | nih.govnih.gov |
[Cd(μ₃-H₂L²)(phen)]n |
H₄L² | Cadmium (Cd) | 2D CP | nih.gov |
[Cu(μ₂-H₂L²)(μ₂-4,4′-bipy)(H₂O)]n |
H₄L² | Copper (Cu) | 2D CP | nih.gov |
The functional groups on the biphenyl linkers can also impart catalytic activity to the resulting coordination polymers. The strategic placement of active sites within the porous framework of a MOF can lead to highly efficient and recyclable heterogeneous catalysts. researchgate.net
A notable example is a zinc-based coordination polymer, [Zn(μ₂-H₂L¹)(2,2′-bipy)(H₂O)]n, derived from a dihydroxy-biphenyl-dicarboxylate linker. nih.govnih.gov This material has been shown to be an effective and reusable catalyst for the Henry reaction, a classic carbon-carbon bond-forming reaction. nih.gov The study demonstrated that the coordination polymer could efficiently catalyze the reaction between 4-nitrobenzaldehyde (B150856) and nitroethane to produce β-nitro alcohol products. nih.govnih.gov The catalytic activity is attributed to the specific coordination environment of the Zn(II) centers within the polymer structure. nih.gov The reusability of such catalysts is a significant advantage, aligning with the principles of green chemistry. mdpi.com
Table 2: Catalytic Performance of a Biphenyl-Derived Coordination Polymer in the Henry Reaction
| Catalyst | Substrates | Product | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
[Zn(μ₂-H₂L¹)(2,2′-bipy)(H₂O)]n |
4-Nitrobenzaldehyde, Nitroethane | β-Nitro alcohol | 24 | 91 | nih.gov |
The incorporation of biphenyl-based linkers into coordination frameworks can also yield materials with interesting photoluminescent properties. nih.gov These materials have potential applications in areas such as chemical sensing, bio-imaging, and solid-state lighting. nih.gov The luminescence often arises from either the organic linker itself or from the metal center (particularly lanthanide ions), and can be modulated by the interaction between the two. rsc.org
Research into lanthanide-organic frameworks has shown that rigid linkers like [1,1′-biphenyl]-3,3′,5,5′-tetrayltetrakis(phosphonic acid) (H₈btp), a biphenyl derivative, can be used to create materials with distinct luminescent characteristics. nih.gov For example, a europium-based 2D layered compound, [Eu₇(H₅btp)₄(H₅.₅btp)₂(H₆btp)₂(H₂O)₁₂]∙23.5H₂O∙MeOH, exhibits characteristic red luminescence when excited. nih.gov The unique structure, where metal centers are coordinated by the phosphonate (B1237965) groups of the biphenyl linker, facilitates energy transfer and results in the observed emission. nih.gov The design of such materials leverages the structural control offered by the biphenyl linker to create specific photophysical properties. nih.gov
Integration in Liquid Crystalline Systems
Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. medcraveonline.com The design of molecules (mesogens) that form liquid crystal phases often relies on incorporating a rigid core, such as a biphenyl unit, coupled with flexible terminal chains. researchgate.net Biphenyltriol and its derivatives fit this design principle, where the biphenyl core provides the necessary rigidity and the hydroxyl or other functional groups can be used to tune intermolecular interactions and, consequently, the liquid crystalline behavior. googleapis.comepo.org
The type and stability of the liquid crystal mesophases (e.g., nematic, smectic) are highly dependent on intermolecular forces such as π-π stacking, dipole-dipole interactions, and van der Waals forces. researchgate.net The biphenyl core is central to these interactions. Modifying the terminal groups attached to the biphenyl core is an effective strategy for controlling the formation and stability of different mesophases. researchgate.net
Studies on alkenoxy-biphenyl compounds have demonstrated that the nature of the terminal groups significantly influences the phase transition temperatures. researchgate.net The introduction of different functional groups can either stabilize or destabilize certain mesophases, thereby allowing for the precise tuning of the material's properties. mdpi.com For instance, the length of flexible alkyl or alkoxy chains attached to a biphenyl core can determine whether a material exhibits a nematic or smectic phase and over what temperature range. medcraveonline.commdpi.com Characterization techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) are used to identify these phases and their transition temperatures. researchgate.net
Table 3: Phase Transition Temperatures of Alkenoxy-Biphenyl Compounds
| Compound | Terminal Group | Mesophase Transitions (°C) | Mesophase Range (°C) | Reference |
|---|---|---|---|---|
| 4OLC | Butyl | Cr ↔ Sm (75.1) ↔ I (80.3) | 5.2 | researchgate.net |
| 5OLC | Pentyl | Cr ↔ Sm (70.2) ↔ I (78.5) | 8.3 | researchgate.net |
| 6OLC | Hexyl | Cr ↔ Sm (76.4) ↔ I (81.2) | 4.8 | researchgate.net |
(Cr = Crystal, Sm = Smectic, I = Isotropic Liquid)
The design of new liquid crystalline materials often starts with a well-defined rigid core, for which the biphenyl unit is a classic and effective choice. researchgate.net The synthesis of novel liquid crystals involves the chemical modification of this core to achieve desired properties like high birefringence, specific phase transition temperatures, and broad mesophase ranges. researchgate.netresearchgate.net
This compound itself, along with its derivatives, represents a valuable platform for designing such compounds. googleapis.comepo.org The design process involves attaching flexible side chains, such as alkyl or alkoxy groups, to the this compound core. rdd.edu.iq The length and branching of these chains, along with the specific substitution pattern on the biphenyl rings, are critical variables that molecular engineers can manipulate. google.comrsc.org For example, the introduction of cyano groups can lead to materials with positive dielectric anisotropy, which is crucial for display applications. google.com Similarly, the synthesis of V-shaped or "bent-core" molecules based on biphenyl units can lead to the formation of unique and complex liquid crystal phases. rdd.edu.iq The fundamental principle is to balance the rigidity of the core with the flexibility of the side chains to control the self-assembly of the molecules into ordered, fluid phases. researchgate.net
Application in Bio-oil Characterization and Process Modeling
This compound and its isomers have found a niche but critical application in the field of renewable energy, specifically in the characterization and modeling of bio-oil produced from the fast pyrolysis of biomass. researchgate.netresearchgate.netconicet.gov.ar Bio-oil is a highly complex liquid mixture containing hundreds of organic compounds, which makes its direct analysis and the modeling of its behavior exceptionally challenging. researchgate.netresearchgate.net To overcome this complexity, simplified model mixtures, or "surrogates," are developed to represent the real substance in process simulations. acs.orgengconfintl.org
Role as a Surrogate Component in Bio-oil Mixtures
Fast pyrolysis bio-oil (FPBO) is a liquid fuel derived from the thermal decomposition of lignocellulosic biomass. conicet.gov.ar Its intricate composition necessitates the use of surrogate mixtures to simplify and emulate its behavior for process modeling, such as in fractional condensation systems. researchgate.netresearchgate.net The selection of an appropriate surrogate mixture is crucial, as a poor choice can lead to simulation results that differ from reality by over 100%. researchgate.netconicet.gov.ar
One specific isomer, 3,4,4′-biphenyltriol, has been identified as a suitable surrogate component to represent the heavy, unknown fraction of bio-oil. researchgate.netresearchgate.netconicet.gov.ar Bio-oils, particularly those derived from materials like straw, contain a significant fraction of high-molecular-weight compounds derived from lignin (B12514952), which are difficult to analyze individually. conicet.gov.ar 3,4,4′-biphenyltriol serves as an effective pseudo-component because its structure—comprising three aromatic alcohol groups and twelve aromatic carbons—approximates the thermodynamic behavior of this complex fraction. researchgate.netresearchgate.netconicet.gov.ar In studies modeling bio-oil from softwood sawmill residues and straw, this compound was integral to a surrogate mixture that also included water, inert solids, and other organic components. researchgate.netconicet.gov.ar
Table 1: Role of Selected Surrogate Components in Bio-oil Modeling
| Component | Represented Fraction/Property | Rationale for Inclusion | Source(s) |
| 3,4,4′-Biphenyltriol | Heavy/unknown pyrolytic lignin fraction | Its structure (3 aromatic alcohol groups, 12 aromatic carbons) best represents the thermodynamic behavior of the complex, high-molecular-weight fraction of bio-oil. | researchgate.netresearchgate.netconicet.gov.ar |
| Acetic Acid | Organic acids | Represents one of the primary classes of acidic compounds found in bio-oil, contributing to its corrosiveness. | cmu.ac.th |
| Phenol (B47542) | Phenolic compounds | Models the various phenolic derivatives originating from lignin pyrolysis. | cmu.ac.th |
| Acetone | Ketones | Represents the ketone functional group present in bio-oil. | cmu.ac.th |
| Ethanol | Alcohols | Models the light alcohol components in the mixture. | cmu.ac.th |
| Water | Aqueous phase | A major component of bio-oil, its high activity and non-ideal behavior are critical to model accurately. | researchgate.netresearchgate.net |
Thermodynamic Modeling of Bio-oil Systems
The development of a robust thermodynamic model for the vapor-liquid equilibrium (VLE) of bio-oil is essential for designing and optimizing processes like fractional condensation, distillation, and combustion. researchgate.net Such models help predict the physicochemical properties of both the bulk bio-oil and its fractions. researchgate.net
In this context, 3,4,4′-biphenyltriol plays a key role within the surrogate mixture used for thermodynamic calculations. Models like the Universal Quasi-Chemical (UNIQUAC) activity coefficient model are employed to predict the phase behavior of these highly non-ideal mixtures. researchgate.netresearchgate.netconicet.gov.ar For instance, when modeling the distillation of bio-oil produced from softwood, a surrogate mixture including 3,4,4′-biphenyltriol as a representation of pyrolytic lignin was used in VMGSim™ to simulate VLEs in a flash series. researchgate.net The predictions from the Modified UNIFAC (Dortmund) model, which calculates activity coefficients, confirmed that a pseudo-component with the structural characteristics of 3,4,4′-biphenyltriol accurately captures the thermodynamic behavior of the bio-oil's heavy fraction. researchgate.netconicet.gov.ar This careful selection is vital for accurately simulating fractional condensation systems and enhancing bio-oil quality for specific applications. researchgate.netconicet.gov.ar
Exploration in Other Functional Material Systems
The unique chemical structure of this compound, featuring a biphenyl backbone and multiple hydroxyl groups, makes it a candidate for exploration in various functional material systems beyond bio-oil modeling. Its polyphenolic nature allows for a range of chemical modifications, positioning it as a versatile building block in organic synthesis.
Use as Chemical Intermediates in Dye Synthesis
This compound serves as a chemical intermediate in the production of dyes and pigments. Dye intermediates are the foundational building blocks for synthesizing complex dye molecules. hztya.comchemicalbull.com They are typically aromatic compounds derived from petrochemicals that undergo a series of chemical reactions—such as sulfonation, amination, and diazotization—to form the final dye. hztya.comslideshare.net
The hydroxyl (-OH) groups on the this compound structure are particularly important in this application. They enhance the compound's reactivity and can improve the solubility properties of the resulting dye, which is crucial for applications in the textile and coatings industries. By undergoing specific reactions, this compound can be incorporated into larger chromophoric systems responsible for the color of the dye. hztya.com The stability and performance of the final dye product are highly dependent on the chemical structure of the intermediates used. hztya.com
Table 2: Selected Chemical Intermediates and Their Role in Dye Synthesis
| Intermediate Class | Example Compound(s) | Function in Dye Synthesis | Source(s) |
| Hydroxylated Biphenyls | [1,1'-Biphenyl]-2,3',4-triol | Building block for pigments and dyes; hydroxyl groups enhance reactivity and solubility. | |
| Aromatic Amines | Aniline, 4,4′-Diamino Bibenzyl | Used to form azo dyes, which are known for their wide range of colors. Key building block for vat dyes. | chemicalbull.comamoghchemicals.in |
| Heterocyclic Compounds | Indole, Quinoline (B57606) derivatives | Incorporated to enhance the stability and/or light fastness of dyes. | chemicalbull.com |
| Barbituric Acid Derivatives | 2-Cyanoimino Barbituric acid | Used in the production of vat dyes, acid dyes, and pigments. | amoghchemicals.in |
Potential in Sensing Applications
While direct, extensive research on this compound for sensing is limited, its structural features suggest potential in this area. ebi.ac.uk Functional materials for chemical sensing often rely on specific chemical groups to interact with target analytes, leading to a measurable signal. nih.govmdpi.com The development of sensors, especially for chemical and biological analytes, is a significant area of materials science. mdpi.comanu.edu.au
This compound compounds have been named in patent literature in connection with sensors constructed from diacetylene materials. ebi.ac.uk More broadly, the polyphenolic structure of this compound is relevant. Phenolic compounds and materials with high surface areas, like graphene, are used in various sensor designs, including colorimetric and field-effect sensors. nih.govmdpi.com The hydroxyl groups can participate in hydrogen bonding or act as proton donors, while the aromatic rings can engage in π-π stacking interactions. These interaction mechanisms are fundamental to the operation of many chemical sensors that detect analytes ranging from metal ions to organic molecules. mdpi.com The development of sensors using biomaterials or metal oxides often leverages these types of functional groups to achieve sensitivity and specificity. nih.govmdpi.com
Advanced Analytical Methodologies for Biphenyltriol Research
High-Resolution Spectroscopic Characterizationarxiv.orgrsc.orgnih.gov
High-resolution spectroscopy encompasses several techniques that probe the molecular structure of biphenyltriol at the atomic and electronic levels. arxiv.orgrsc.orgnih.gov These methods are indispensable for confirming the compound's identity and understanding its chemical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound isomers. libretexts.orgyoutube.comlibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Key Applications of NMR in this compound Research:
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The chemical shifts, integration, and splitting patterns of the proton signals are used to deduce the substitution pattern on the biphenyl (B1667301) rings.
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule, offering insights into its symmetry and the types of carbon environments (e.g., aromatic, hydroxyl-substituted).
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the precise arrangement of the hydroxyl groups and the biphenyl linkage.
A study on N'-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)acylhydrazones utilized both ¹H and ¹³C NMR for complete spectral assignment, demonstrating the capability of these techniques in elucidating complex biphenyl structures. nih.gov While specific NMR data for this compound is not extensively detailed in the provided results, the principles of NMR structural assignment are universally applicable. libretexts.orgyoutube.comlibretexts.orgembl-hamburg.de
Interactive Data Table: Expected NMR Chemical Shift Ranges for this compound
| Nucleus | Chemical Environment | Expected Chemical Shift (ppm) | Coupling Information |
| ¹H | Aromatic Protons | 6.5 - 8.0 | Coupling constants (J-values) reveal ortho, meta, and para relationships. |
| ¹H | Hydroxyl Protons | 4.0 - 7.0 (variable) | Often broad singlets; position is solvent and concentration dependent. |
| ¹³C | Aromatic Carbons | 110 - 160 | Chemical shifts are influenced by the position of hydroxyl groups. |
| ¹³C | Hydroxyl-Substituted Carbons | 140 - 160 | These carbons are typically shifted downfield compared to unsubstituted aromatic carbons. |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation. lcms.czresearchgate.netuomustansiriyah.edu.iqwikipedia.org In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). uomustansiriyah.edu.iq
Key Insights from Mass Spectrometry:
Molecular Ion Peak: The peak corresponding to the intact ionized molecule (M⁺) confirms the molecular weight of this compound.
Fragmentation Pattern: The molecule breaks apart in predictable ways, and the resulting fragment ions provide a fingerprint that can be used to identify the compound and distinguish between isomers. For instance, the loss of hydroxyl groups or cleavage of the biphenyl bond are common fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence.
Research on the biotransformation of biphenyl identified a trihydroxylated structure through the detection of a molecular ion peak at a mass-to-charge ratio of 244 for its methylated derivative, with characteristic fragmentation patterns confirming the structure. While electron ionization (EI) can cause extensive fragmentation of polychlorinated biphenyls (PCBs), softer ionization techniques like chemical ionization (CI) can be used to suppress this fragmentation and provide clearer molecular ion signals. researchgate.net
Interactive Data Table: Illustrative Mass Spectrometry Data for a this compound Isomer
| m/z Value | Proposed Fragment | Interpretation |
| 202.0681 | [M]⁺ | Molecular ion of this compound (C₁₂H₁₀O₃) |
| 185.0653 | [M-OH]⁺ | Loss of a hydroxyl group |
| 174.0575 | [M-CO]⁺ | Loss of a carbonyl group (from rearrangement) |
| 157.0548 | [M-OH-CO]⁺ | Subsequent loss of a carbonyl group |
| 115.0548 | [C₉H₇]⁺ | Fragment from biphenyl ring cleavage |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uklibretexts.org For this compound, the presence of aromatic rings and hydroxyl groups gives rise to characteristic absorption bands.
Principles of UV-Vis Spectroscopy for this compound:
Chromophores: The biphenyl system itself is a chromophore, the part of the molecule that absorbs light. libretexts.org
Electronic Transitions: The absorption of UV light by this compound typically involves π → π* transitions, where an electron from a π bonding orbital is promoted to a π* antibonding orbital. shu.ac.uklibretexts.org The presence of non-bonding electrons on the oxygen atoms of the hydroxyl groups can also lead to n → π* transitions. shu.ac.uk
Effect of Conjugation: The conjugated π system of the biphenyl rings results in absorption at longer wavelengths compared to a single benzene (B151609) ring. uomustansiriyah.edu.iq
Auxochromes: The hydroxyl groups act as auxochromes, modifying the absorption of the biphenyl chromophore, often causing a shift to longer wavelengths (a bathochromic or red shift). slideshare.net
The UV spectrum of a molecule like this compound is expected to show complex absorption bands due to the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk The position and intensity of these bands can be influenced by the solvent polarity. uomustansiriyah.edu.iq
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |
| π → π | 200 - 300 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | Characteristic of the conjugated biphenyl system. shu.ac.uk |
| n → π | 250 - 350 | Low (10 - 100 L mol⁻¹ cm⁻¹) | Arises from the non-bonding electrons on the hydroxyl groups. shu.ac.uk |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govedinst.comsepscience.comksu.edu.sa Together, they provide a comprehensive vibrational fingerprint of this compound, allowing for the identification of its functional groups and providing insights into its molecular structure.
Key Features in the Vibrational Spectra of this compound:
IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the dipole moment. photothermal.comedinst.comksu.edu.sa It is particularly sensitive to polar bonds. photothermal.com
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups.
C-O Stretching: Strong absorptions in the 1200-1300 cm⁻¹ region.
Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.
Aromatic C=C Bending: Bands in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: This technique involves the inelastic scattering of light and is sensitive to vibrations that cause a change in the polarizability of the molecule. photothermal.comsepscience.comksu.edu.sa It is often more sensitive to non-polar, symmetric bonds. photothermal.com
Symmetric Ring Breathing Modes: The biphenyl skeleton will have characteristic symmetric vibrations that are strong in the Raman spectrum.
C=C Stretching: The aromatic ring stretches are also prominent.
The combination of IR and Raman spectroscopy is powerful due to the "rule of mutual exclusion," which states that for molecules with a center of symmetry, vibrations that are IR active are Raman inactive, and vice versa. nih.gov This complementarity ensures a more complete picture of the molecule's vibrational modes. nih.govedinst.comsepscience.com
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Bond Type |
| O-H Stretch | 3200-3600 (Broad) | Weak | Hydroxyl |
| Aromatic C-H Stretch | 3000-3100 | Strong | Aromatic |
| Aromatic C=C Stretch | 1400-1600 | Strong | Aromatic |
| C-O Stretch | 1200-1300 | Medium | Phenolic |
| Ring Breathing | Weak | Strong | Biphenyl Skeleton |
Chromatographic Separation Techniquesbenchchem.commtoz-biolabs.commeasurlabs.comsepscience.comopenaccessjournals.comusp.org
Chromatographic techniques are essential for the separation, isolation, and purification of this compound from complex mixtures, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. mtoz-biolabs.commeasurlabs.comopenaccessjournals.com It offers high resolution and sensitivity, making it ideal for separating this compound from its isomers, precursors, and byproducts. mtoz-biolabs.com
Principles and Applications of HPLC for this compound:
Separation Modes: Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). In this mode, the more polar this compound will elute earlier than less polar related compounds.
Purity Assessment: HPLC coupled with a UV-Vis detector (HPLC-UV/DAD) is a standard method for determining the purity of a this compound sample. sepscience.com The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity. A photodiode array (PDA) detector can assess peak purity by comparing spectra across the peak. sepscience.com
Isolation: Preparative HPLC can be used to isolate larger quantities of pure this compound from a synthetic reaction mixture or a natural product extract.
Quantification: By using a calibration curve generated from standards of known concentration, HPLC can be used to accurately quantify the amount of this compound in a sample.
For related biphenyl derivatives, HPLC with a C18 column and a mobile phase of acetonitrile/water with 0.1% formic acid has been successfully applied. The coupling of HPLC with mass spectrometry (HPLC-MS) provides an even more powerful analytical tool, combining the separation capabilities of HPLC with the sensitive and specific detection of MS. measurlabs.comsepscience.com This is particularly useful for identifying and quantifying trace-level impurities. mtoz-biolabs.comsepscience.com
Interactive Data Table: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good separation of aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | Gradient elution is often used to improve resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Detector | UV/DAD at 254 nm and 280 nm | Wavelengths where biphenyl systems typically absorb. |
| Injection Volume | 10 - 20 µL | A typical volume for analytical injections. |
Gas Chromatography (GC) for Volatile Biphenyltriols
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile organic compounds (VOCs). iltusa.com Its application to the study of volatile biphenyltriols involves separating these compounds from a mixture based on their physical and chemical properties. The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a heated column. iltusa.com
The separation of this compound isomers and derivatives is achieved within the column, which is coated with a stationary phase. Compounds interact with this stationary phase differently based on their boiling points and polarity, causing them to travel through the column at different rates. iltusa.comgov.bc.ca For instance, a common stationary phase used for this type of analysis is 100% dimethylpolysiloxane. gov.bc.ca As the separated compounds exit the column, they are identified by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). iltusa.comgov.bc.ca
Several methods can be employed to introduce the volatile biphenyltriols into the GC system. Headspace analysis is a technique where the sample is sealed in a vial and heated, allowing the volatile compounds to vaporize into the space above the sample (the headspace). iltusa.comgov.bc.ca This gaseous phase is then sampled and injected into the GC. Another method is solid-phase microextraction (SPME), which uses a fiber coated with an extracting phase to adsorb and concentrate the volatile analytes from the sample before their introduction into the GC system. iltusa.comnih.gov For enhanced separation and identification, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a high-resolution mass spectrometer like a quadrupole time-of-flight (QTOF) can be utilized, providing a more detailed characterization of the volatile compounds present. nih.gov
Below is a table summarizing common parameters and techniques used in the GC analysis of volatile compounds, which are applicable to this compound research.
| Parameter/Technique | Description | Common Application |
| Injection Method | The means by which the sample is introduced into the GC. | Headspace, Solid-Phase Microextraction (SPME), Direct Injection. iltusa.comnih.gov |
| Column Type | The type of capillary column used for separation. | Capillary column with a stationary phase like 100% dimethylpolysiloxane. gov.bc.ca |
| Carrier Gas | The inert gas used to move the sample through the column. | Helium, Nitrogen, Hydrogen. |
| Detector | The device at the end of the column that detects the separated compounds. | Flame Ionization Detector (FID), Mass Spectrometer (MS). iltusa.comgov.bc.ca |
| Temperature Program | The controlled heating of the column to facilitate separation. | A programmed ramp of temperatures to elute compounds with different boiling points. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comwikipedia.org This method is indispensable for elucidating the solid-state structure of this compound, providing detailed information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. wikipedia.orguky.edu
The process begins with the growth of a high-quality single crystal of the this compound compound. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic beam of X-rays. wikipedia.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orgnih.gov
By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This electron density map is then interpreted to determine the positions of the individual atoms, revealing the molecule's structure. For complex organic molecules, this data allows for the unambiguous determination of the molecular geometry and packing within the crystal. uky.edursc.org
The table below outlines the key steps and information obtained from an X-ray crystallography experiment.
| Step | Description | Information Obtained |
| Crystal Growth | Obtaining a single, well-ordered crystal of the this compound. | A sample suitable for diffraction is produced. nih.gov |
| Data Collection | Exposing the crystal to X-rays and recording the diffraction pattern. | Intensities and positions of diffracted X-ray beams. wikipedia.org |
| Structure Solution | Using the diffraction data to calculate an electron density map. | An initial model of the atomic positions. nih.gov |
| Structure Refinement | Optimizing the atomic model to best fit the experimental data. | Precise bond lengths, bond angles, and atomic coordinates. nih.gov |
Electrochemical and Other Advanced Analytical Probes
Electrochemical methods offer a sensitive and often cost-effective approach to studying the redox properties of this compound compounds. Techniques such as cyclic voltammetry (CV), galvanostatic charge/discharge (GCD), and electrochemical impedance spectroscopy (EIS) can provide valuable insights into the electrochemical behavior of these molecules. researchgate.netespublisher.com
Cyclic Voltammetry (CV) is a widely used technique to investigate the oxidation and reduction processes of a substance. researchgate.net In a CV experiment involving a this compound, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which the this compound is oxidized and reduced, providing information about its electronic properties and potential for participating in electron transfer reactions.
Galvanostatic Charge/Discharge (GCD) is another electrochemical technique where a constant current is applied to an electrode, and the change in potential is monitored over time. espublisher.com This method is particularly useful for characterizing materials for energy storage applications and can be adapted to study the capacitive or pseudocapacitive behavior of this compound-based materials.
Electrochemical Impedance Spectroscopy (EIS) probes the electrochemical system by applying a small amplitude AC potential over a range of frequencies. researchgate.net The resulting impedance data can be used to model the electrochemical processes occurring at the electrode-electrolyte interface, providing information on charge transfer resistance and other kinetic parameters.
Beyond standard electrochemical techniques, advanced analytical probes, such as fluorescent probes, are being developed for more specialized research. numberanalytics.com These probes are molecules designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte. numberanalytics.com In the context of this compound research, a custom-designed fluorescent probe could potentially be used to detect and quantify biphenyltriols in complex samples with high sensitivity and selectivity. The design of such probes requires a thorough understanding of fluorescence principles and the specific characteristics of the target molecule. numberanalytics.com
The following table summarizes the principles and applications of these advanced analytical methods.
| Analytical Method | Principle | Application in this compound Research |
| Cyclic Voltammetry (CV) | Measures the current response to a linearly swept potential. researchgate.net | Determining oxidation and reduction potentials of this compound. |
| Galvanostatic Charge/Discharge (GCD) | Measures the potential change at a constant applied current. espublisher.com | Investigating the charge storage properties of this compound derivatives. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance response to a small AC potential perturbation. researchgate.net | Characterizing the kinetics of electron transfer processes. |
| Fluorescent Probes | Utilize molecules that change fluorescence upon binding to a target. numberanalytics.com | Highly sensitive and selective detection and quantification of biphenyltriols. numberanalytics.com |
Theoretical and Computational Investigations of Biphenyltriol Systems
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemistry, a field that applies quantum mechanics to chemical systems, provides profound insights into the behavior of molecules like biphenyltriol. wikipedia.org By solving the Schrödinger equation for the electronic structure of a molecule, researchers can predict a wide range of chemical and physical properties. wikipedia.org
Electronic Ground State Properties and Molecular Orbitals
The electronic ground state represents the lowest energy state of a molecule. Understanding its properties is fundamental to comprehending the molecule's stability and reactivity. For biphenyl (B1667301) systems, the electronic states can be conceptualized as evolving from the molecular states of two interconnected benzene (B151609) rings. researchgate.net Key to this understanding are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org
The HOMO is the outermost orbital containing electrons and its energy level is indicative of the molecule's ability to donate electrons. ossila.com Conversely, the LUMO is the innermost orbital without electrons, and its energy level relates to the molecule's capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's strength, stability, and the colors it might produce in solution. wikipedia.org A smaller HOMO-LUMO gap generally suggests lower stability. wikipedia.org In conjugated systems like biphenyls, this gap tends to decrease as the size of the conjugated system increases. libretexts.org
Computational methods such as Density Functional Theory (DFT) are often employed to calculate these properties. researchgate.net For instance, the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) is a common choice for such calculations. nih.gov These studies provide a detailed picture of the electron density distribution and help identify the most chemically reactive sites on the molecule. researchgate.net
Table 1: Key Electronic Properties and Their Significance
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability (oxidation potential). ossila.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability (reduction potential). ossila.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wikipedia.org | Indicates molecular stability, strength, and potential color. wikipedia.org A smaller gap often correlates with higher reactivity. |
| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack. researchgate.net |
Reaction Mechanisms and Transition State Analysis
Theoretical chemistry plays a vital role in elucidating the pathways of chemical reactions, known as reaction mechanisms. solubilityofthings.com These mechanisms often involve transient, high-energy species called transition states, which represent the energy barrier that must be overcome for a reaction to proceed. solubilityofthings.comnumberanalytics.com By analyzing these transition states, chemists can gain insights into reaction rates and the factors that influence them. solubilityofthings.com
Computational methods can map out the potential energy surface of a reaction, identifying the minimum energy pathway from reactants to products. nih.gov This involves locating stationary points, such as minima (reactants, products, intermediates) and saddle points (transition states). nih.gov The intrinsic reaction coordinate (IRC) is then calculated to confirm that a transition state connects the intended reactants and products. nih.gov
For complex reactions, the potential energy surface can exhibit bifurcations, where a single transition state can lead to multiple products. nih.gov In such cases, dynamic effects, in addition to transition state energetics, become crucial in determining the product distribution. nih.gov
Kinetic isotope effects (KIEs) can provide experimental validation for proposed mechanisms. princeton.edu Theoretical calculations can predict KIEs by analyzing the vibrational frequencies at the ground state and the transition state, offering a powerful comparison between theory and experiment. princeton.edu
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static; flexible molecules like this compound can adopt various spatial arrangements called conformations. mpg.de Conformational analysis is the study of these different arrangements and their relative energies. libretexts.org
Exploration of Conformational Space
The collection of all possible conformations a molecule can adopt is known as its conformational space. cbirt.netfrontiersin.org Exploring this space is crucial for understanding a molecule's properties and function. cbirt.net For biphenyl systems, a key conformational feature is the dihedral angle between the two phenyl rings. rsc.org In many cases, biphenyls adopt a twisted, non-planar conformation rather than a planar or freely rotating one. rsc.org
Computational techniques like molecular dynamics (MD) simulations are powerful tools for exploring conformational space. frontiersin.orgarxiv.org MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.govnih.gov These simulations can reveal the preferred conformations and the energy barriers between them. mpg.de For complex systems, enhanced sampling methods may be necessary to overcome high energy barriers and adequately sample the conformational landscape. mpg.defrontiersin.org
The stability of different conformations is influenced by a delicate balance of factors, including steric hindrance, resonance effects (π-π overlap), and weak non-covalent interactions like van der Waals forces. ic.ac.uk
Table 2: Factors Influencing Biphenyl Conformation
| Factor | Description | Effect on Conformation |
| Steric Hindrance | Repulsive interactions between bulky substituents on the phenyl rings. | Favors a larger dihedral angle to minimize repulsion. ic.ac.uk |
| π-π Overlap | Favorable interaction between the pi-electron systems of the two rings. | Favors a smaller dihedral angle to maximize overlap. ic.ac.uk |
| Van der Waals Interactions | Weak attractive or repulsive forces between non-bonded atoms. | Can either stabilize or destabilize certain conformations depending on the specific atoms involved. ic.ac.uk |
| Crystal Packing Forces | Interactions between molecules in a solid-state crystal lattice. | Can force the molecule into a conformation that is not the minimum energy conformation in the gas phase or in solution. |
Solvent Effects and Intermolecular Interactions
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and reactivity. frontiersin.orgnumberanalytics.com Solvent effects can be modeled computationally using either implicit solvent models, which treat the solvent as a continuous medium, or explicit solvent models, which include individual solvent molecules in the simulation. frontiersin.orgresearchgate.net
Explicit solvent models are particularly important when specific solute-solvent interactions, such as hydrogen bonding, play a critical role. frontiersin.org These interactions can alter the relative energies of different conformations and even change the preferred reaction pathway. frontiersin.orgresearchgate.net Molecular dynamics simulations are well-suited for studying these explicit solvent effects, as they can capture the dynamic interplay between the solute and surrounding solvent molecules. researchgate.net
Intermolecular interactions, the forces between molecules, are fundamental to understanding the properties of liquids and solids. exlibrisgroup.com These can range from strong hydrogen bonds to weaker van der Waals forces and π-π stacking interactions. rug.nlrsc.org Computational chemistry provides tools to analyze and quantify these interactions, helping to explain phenomena such as crystal packing and the stability of molecular complexes. rug.nlrsc.org
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. wikipedia.orgnih.gov These predictions can aid in the identification and characterization of molecules.
Theoretical calculations, often using DFT methods, can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.govscielo.org.za Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govscielo.org.za For UV-Vis spectra, time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to absorption bands. nih.govscielo.org.zamedcraveonline.com
By comparing the calculated spectra with experimental data, researchers can confirm the structure of a synthesized compound or assign specific spectral features to particular structural elements. nih.govmedcraveonline.com Furthermore, theoretical spectroscopy can be used to study how spectral properties are affected by conformational changes or environmental factors like the solvent. nih.govschrodinger.com For example, the UV spectrum of a chromophore can be sensitive to the electric field generated by its molecular environment, a phenomenon that can be used for conformational analysis. nih.gov
Table 3: Computational Methods for Spectroscopic Prediction
| Spectroscopy Type | Computational Method | Information Obtained |
| Infrared (IR) | DFT (e.g., B3LYP) | Vibrational frequencies, corresponding to functional groups and molecular vibrations. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | GIAO (Gauge-Independent Atomic Orbital) | Chemical shifts of different nuclei (e.g., ¹H, ¹³C), providing information about the chemical environment of atoms. nih.govscielo.org.za |
| Ultraviolet-Visible (UV-Vis) | TD-DFT (Time-Dependent DFT) | Electronic transition energies and oscillator strengths, corresponding to the absorption of UV or visible light. nih.govmedcraveonline.com |
Structure-Activity Relationship (SAR) Modeling at the Molecular Level
The exploration of this compound systems through structure-activity relationship (SAR) modeling at the molecular level has been a critical area of research, aiming to elucidate the connection between the chemical structure of this compound derivatives and their biological activities. These computational and theoretical investigations are fundamental in medicinal chemistry for designing more potent and selective therapeutic agents. wikipedia.org The basic premise of SAR is that the biological activity of a compound is directly related to its molecular structure. wikipedia.org By systematically modifying the this compound scaffold and evaluating the corresponding changes in biological effect, researchers can identify key structural features, or pharmacophores, that are essential for activity.
Recent research has focused on the synthesis and evaluation of various this compound derivatives, particularly for their potential as anticancer and antimicrobial agents. These studies have revealed that the nature and position of substituents on the biphenyl rings significantly influence the biological potency of these compounds.
Anticancer Activity of this compound Derivatives
In the context of anticancer research, SAR studies have been instrumental in identifying potent this compound-based compounds. For instance, a series of biphenylaminoquinoline derivatives were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. nih.gov The findings from these studies highlight the importance of the substitution pattern on the biphenyl core.
One study demonstrated that the linkage of the quinoline (B57606) moiety to the biphenyl structure, as well as the substituents on the benzyloxy group at either the meta or para position of the biphenyl ring, played a crucial role in the observed cytotoxicity. nih.gov Specifically, [3,3']biphenylaminoquinoline derivatives showed promising results. nih.gov
The following table summarizes the cytotoxic activity (IC50 values) of selected biphenylaminoquinoline derivatives against different cancer cell lines, illustrating the structure-activity relationships.
| Compound | Cancer Cell Line | IC50 (µM) |
| [3,3']biphenylaminoquinoline derivative 7j | SW480 (Colorectal Cancer) | 1.05 nih.gov |
| DU145 (Prostate Cancer) | 0.98 nih.gov | |
| MDA-MB-231 (Breast Cancer) | 0.38 nih.gov | |
| MiaPaCa-2 (Pancreatic Cancer) | 0.17 nih.gov |
This table is interactive. You can sort and filter the data.
The potent activity of derivative 7j across multiple cancer cell lines underscores its potential as a promising lead compound for further development. nih.gov The specific substitution pattern in this derivative appears to be optimal for interacting with its biological target, leading to enhanced cytotoxicity. Other studies have also shown that certain biphenyl derivatives can inhibit the growth of prostate cancer cell lines like PC-3 and DU145, with IC50 values indicating significant potency.
Antimicrobial Activity of this compound Derivatives
SAR modeling has also been applied to investigate the antimicrobial properties of this compound derivatives. Research has shown that these compounds can be effective against antibiotic-resistant bacteria, a growing public health concern. The introduction of specific functional groups onto the this compound scaffold has been shown to dramatically enhance antibacterial activity.
A notable example is the synthesis of a 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol, which exhibited significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for this compound were as low as 3.13 μg/mL, indicating potent antibacterial action. This finding suggests that the trifluoromethyl group at the 4'-position of the biphenyl structure is a key determinant of its antibacterial efficacy.
The table below presents the antimicrobial activity of a selected this compound derivative.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 |
| Multidrug-resistant Enterococcus faecalis | 3.13 |
This table is interactive. You can sort and filter the data.
The low MIC values highlight the potential of this this compound derivative as a template for the development of new antibiotics. The strong electron-withdrawing nature of the trifluoromethyl group likely plays a significant role in the compound's mechanism of action, which may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Future Research Perspectives and Interdisciplinary Opportunities for Biphenyltriol
Development of Novel Biphenyltriol Derivatives for Specific Applications
The this compound structure is a fertile ground for chemical modification to create derivatives with tailored functionalities for specific applications. Future research will likely focus on synthesizing a new generation of these compounds with enhanced biological activities and novel properties.
Key areas for development include:
Enhanced Antimicrobial and Anticancer Agents: Research has already shown that certain this compound derivatives exhibit significant antibacterial activity against resistant strains like MRSA, with some showing minimum inhibitory concentrations (MIC) as low as 3.13 μg/mL. Future work could involve the synthesis of analogs with different substitution patterns, such as halogenation or the addition of trifluoromethyl groups, to optimize this activity. Similarly, derivatives have demonstrated the ability to inhibit the growth of prostate cancer cells, suggesting that this compound can serve as a lead structure for new anticancer drugs.
Immune Checkpoint Inhibitors: A significant future direction is the design of biphenyl (B1667301) derivatives as small-molecule inhibitors of the PD-1/PD-L1 pathway, a crucial target in cancer immunotherapy. google.comwipo.int By blocking the interaction between PD-1 and PD-L1, these compounds can reactivate the immune system to attack tumor cells. google.com Research has focused on creating derivatives, such as those incorporating 1,2,3-triazole heterocycles, that show a strong affinity for human PD-L1 and can promote T-cell recovery. google.comnih.gov
Neurokinin Receptor Antagonists: Substituted biphenyl derivatives have been prepared that show potent affinity for both NK(1) and NK(2) receptors, which are involved in various physiological processes. nih.gov Further structure-activity relationship (SAR) studies could lead to the development of dual-receptor antagonists with potential therapeutic applications. nih.gov
Hepatoprotective Agents: Certain biphenyl derivatives have been identified as having liver-ailment moderating effects, showing potential for the treatment of acute and chronic hepatitis. google.com The synthesis of novel analogs could yield compounds with enhanced efficacy. google.com
| Derivative Class | Target Application | Observed/Potential Activity |
| Halogenated/Trifluoromethylated Analogs | Antimicrobial | Potent activity against MRSA and multidrug-resistant Enterococcus faecalis. |
| 1,2,3-Triazole Hybrids | Cancer Immunotherapy | Inhibition of PD-1/PD-L1 interaction, promotion of T-cell function. google.comnih.gov |
| Substituted Biphenyls | Neurological Disorders | Dual antagonism of NK(1)/NK(2) receptors. nih.gov |
| Diarylpyrimidines | Antiviral (Anti-HIV) | Potent inhibition of wild-type and drug-resistant HIV-1 strains. nih.gov |
Deeper Elucidation of Complex Biological Mechanisms
While preliminary studies have highlighted the biological potential of this compound and its derivatives, a deeper understanding of their mechanisms of action is required. mdpi.com Future research must move beyond initial screenings to detailed mechanistic studies to fully harness their therapeutic potential.
Prospective research areas include:
Identifying Cellular Targets: While some derivatives are known to target specific pathways like PD-1/PD-L1, the precise molecular targets for many of their other biological effects, such as anticancer and anti-inflammatory activities, remain to be fully elucidated. google.com Future studies will need to employ techniques like proteomics and chemical biology to identify protein binding partners and signaling pathways.
Understanding Structure-Activity Relationships (SAR): Systematic studies are needed to correlate the specific structural features of this compound derivatives with their biological activities. This involves synthesizing libraries of related compounds and evaluating how changes in hydroxyl group positions, alkylation, or other modifications affect their potency and selectivity.
Investigating Polypharmacology: Many complex diseases involve multiple biological targets. This compound derivatives, with their potential to interact with various proteins, may act as multi-target agents. Future research could explore this polypharmacology, investigating how these compounds simultaneously modulate different pathways to achieve a therapeutic effect, for instance, in cancer or inflammatory diseases.
Exploring Novel Bioactivities: The chemical diversity of biphenyl-related structures found in nature, for example from marine-derived fungi, suggests that many potential biological activities remain undiscovered. mdpi.comunina.it Screening this compound and its synthetic analogs against a wider range of biological targets, including enzymes and receptors involved in metabolic or neurodegenerative diseases, could reveal new therapeutic applications.
Exploration of Advanced Materials Design and Fabrication
The unique chemical structure of this compound makes it a valuable monomer or additive in the field of materials science. Its hydroxyl groups provide reactive sites for polymerization, and the rigid biphenyl core can impart desirable thermal and mechanical properties to new materials. researchgate.net
Future opportunities in materials science include:
Development of High-Performance Polymers: this compound can be used as a monomer or cross-linking agent in the synthesis of polymers like epoxy resins and polyesters. researchgate.netsigmaaldrich.com These bio-based thermosetting materials could offer sustainable alternatives to petroleum-based plastics with excellent thermal stability and mechanical strength. researchgate.net Research into the polymerization of functionalized biphenyl monomers is an active area. nih.gov
Functional Coatings and Films: The polyphenolic nature of this compound suggests its potential use in developing functional coatings with antioxidant or antimicrobial properties. These could be applied in food packaging, medical devices, or as protective layers on various surfaces.
Advanced Composite Materials: By incorporating this compound-based polymers into composite materials, it may be possible to enhance their performance. For example, its aromatic structure could contribute to improved flame retardancy. researchgate.net The development of nanostructured materials and advanced manufacturing techniques could further leverage these properties. amdmcomposites.comempa.ch
Topochemical Polymerization: The ordered arrangement of this compound in a crystalline state could potentially be exploited for topochemical polymerization, a process that uses external stimuli like light or heat to create highly ordered polymers with unique properties that are difficult to achieve through traditional methods. wikipedia.org
| Material Application | Role of this compound | Potential Properties/Advantages |
| Epoxy Resins/Thermosets | Monomer, Cross-linking Agent | Enhanced thermal stability, flame retardancy, bio-based alternative. researchgate.net |
| Functional Coatings | Additive, Polymer Backbone | Antioxidant, antimicrobial, protective properties. |
| Advanced Composites | Polymer Matrix Component | Improved mechanical strength, lightweight, high-performance. amdmcomposites.com |
| Photoresists | Component in compositions | Use in manufacturing of electronic components. googleapis.com |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules and materials. google.com Applying these computational tools to this compound research can accelerate progress, reduce costs, and uncover novel opportunities.
Interdisciplinary integration could manifest in several ways:
Predictive Modeling for Derivative Design: ML algorithms can be trained on existing data to predict the biological activity and properties of virtual this compound derivatives. nih.gov This allows for the in silico screening of vast chemical libraries to identify the most promising candidates for synthesis and testing, significantly speeding up the drug discovery process. kaust.edu.sa
Elucidating Mechanisms of Action: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify patterns and generate hypotheses about how this compound derivatives exert their effects at a cellular level. nih.gov This can help pinpoint their molecular targets and understand their mechanism of action.
Materials Property Prediction: In materials science, AI models can predict the physical and chemical properties of polymers and composites based on their composition and structure. empa.ch This would enable the computational design of this compound-based materials with specific, tailored characteristics like thermal conductivity or mechanical resilience before their physical fabrication.
Process Optimization: ML can be used to optimize the synthesis and manufacturing processes for both this compound derivatives and the advanced materials they are used in. syrris.com By analyzing reaction parameters, AI can identify the optimal conditions to maximize yield and purity, leading to more efficient and sustainable production. syrris.com
| AI/ML Application Area | Specific Task | Potential Outcome |
| Drug Discovery | In Silico Screening | Rapid identification of potent this compound derivatives with desired activities (e.g., anticancer, antimicrobial). nih.gov |
| Mechanistic Biology | Pathway Analysis | Generation of hypotheses about the molecular targets and biological mechanisms of this compound compounds. kaust.edu.sa |
| Materials Science | Property Prediction | Design of novel this compound-based polymers with optimized thermal and mechanical properties. empa.ch |
| Chemical Synthesis | Process Optimization | Improved yield, purity, and cost-effectiveness in the synthesis of this compound and its derivatives. syrris.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
